Structural Differentiation from Generic Indole-2-Carboxamide IKK2 Inhibitors
The compound incorporates a 6-oxopyridazin-1(6H)-yl group connected via an ethyl linker to the indole-2-carboxamide core. This differs from the majority of IKK2 inhibitor patents (e.g., WO2007031794, EP2139322) where indole carboxamides are substituted with thiophene, furan, or phenyl groups [1]. The pyridazinone ring introduces an additional hydrogen-bond acceptor and modulates electron density on the indole NH, potentially altering kinase hinge-region binding compared to thienyl or phenyl analogs.
| Evidence Dimension | Heteroaryl substitution identity at the indole carboxamide N-position |
|---|---|
| Target Compound Data | 6-oxopyridazin-1(6H)-yl-ethyl (pyridazinone-containing) |
| Comparator Or Baseline | Thienyl, furanyl, phenyl, or substituted phenyl IKK2 inhibitor analogs from patent class |
| Quantified Difference | Non-quantifiable structural divergence; pyridazinone provides distinct H-bonding and electronic profile |
| Conditions | Structural comparison based on patent Markush structures and PubChem computed properties |
Why This Matters
The unique heteroaryl group directly impacts kinase selectivity and SAR interpretation in IKK2 drug discovery; procurement of the correct analog ensures experimental reproducibility.
- [1] Glaxo Group Limited. Indole Carboxamides as IKK2 Inhibitors. European Patent EP2139322A4, filed March 20, 2008. View Source
